2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-3-1-13(2-4-16)12-24-18(25)14-5-8-23-17(11-14)27-15-6-9-26-10-7-15/h1-5,8,11,15H,6-7,9-10,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXBFAXELUKATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H21F3N2O4
- Molecular Weight : 434.41 g/mol
- CAS Number : 1198160-14-3
- SMILES Notation : O=C(NCC1=CC=C(C=C1)OC(F)(F)F)C2N(C(C3=C2C=CC=C3)=O)C4CCOCC4
The compound exhibits a range of biological activities primarily through its interaction with specific molecular targets. It has been studied for its role as a CCR2 antagonist, which is significant in inflammatory processes and potential therapeutic applications in conditions such as multiple sclerosis and rheumatoid arthritis .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown efficacy in reducing inflammation in preclinical models. Its structure allows it to inhibit pathways associated with pro-inflammatory cytokines.
- Cytotoxicity : Preliminary studies indicate that it possesses low cytotoxicity, making it a candidate for further development in drug formulation .
- Antitumor Activity : In vitro studies have suggested that the compound may exhibit antitumor properties, although detailed mechanisms remain to be elucidated.
Case Study 1: CCR2 Antagonism
A systematic optimization study identified several derivatives of isonicotinamide that exhibited enhanced potency as CCR2 antagonists. Among these, the compound demonstrated a significant improvement in cardiovascular therapeutic index (CV-TI), suggesting its potential utility in treating cardiovascular diseases linked to inflammation .
Case Study 2: Anti-cancer Applications
Research focusing on the compound's analogs revealed promising results in inhibiting tumor growth in various cancer cell lines. The findings suggest that modifications to the trifluoromethoxy group can enhance its binding affinity to target proteins involved in tumorigenesis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H21F3N2O4 |
| Molecular Weight | 434.41 g/mol |
| CAS Number | 1198160-14-3 |
| Biological Activity | Anti-inflammatory, Antitumor |
| Cytotoxicity | Low |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known kinase inhibitors suggests that it may interact with specific targets involved in cancer cell proliferation. For instance, derivatives of isonicotinamide have been shown to inhibit RET kinase activity, which is crucial in certain cancers. The trifluoromethoxy group may enhance binding affinity and selectivity towards the target kinases, improving therapeutic efficacy .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research indicates that similar compounds can exhibit anticonvulsant properties, which could be explored further with this specific structure. The tetrahydropyran moiety is known for its role in enhancing CNS activity, potentially leading to new treatments for epilepsy or other neurological disorders .
Drug Design and Development
Structure-Activity Relationship Studies
The design of analogs based on the core structure of 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can provide insights into the structure-activity relationship (SAR). Modifications at the benzyl or isonicotinamide positions can lead to variations in biological activity, allowing researchers to identify more potent derivatives. Such studies are essential for optimizing drug candidates in preclinical development .
Synthesis and Characterization
The synthetic pathways for creating this compound involve various chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the quality of synthesized compounds. This is crucial for ensuring that subsequent biological evaluations are based on accurately defined substances .
Inhibition Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit specific enzymes or receptors involved in disease mechanisms. For example, research has shown that modifications leading to increased lipophilicity can enhance the bioavailability of these compounds, making them more effective as therapeutic agents .
Case Studies
Several case studies have reported on the biological effects of related compounds:
- A study investigating a series of benzamide derivatives found significant anticancer activity linked to specific substitutions on the aromatic ring, which could be analogous to modifications made on the target compound .
- Another investigation into tetrahydropyran derivatives revealed dual CNS effects, indicating potential for both stimulant and depressant activities depending on structural variations .
Data Table: Summary of Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound is compared below with analogs sharing either the trifluoromethoxybenzyl group, tetrahydro-2H-pyran substituents, or isonicotinamide-like cores.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact :
- The tetrahydro-2H-pyran-4-yl group in the target compound and isoindoline analog () improves solubility compared to purely aromatic systems (e.g., compound 17’s benzyloxy group).
- The trifluoromethoxybenzyl moiety is conserved in compounds 17 and the target, suggesting its role in hydrophobic interactions or metabolic resistance .
Purity and Synthesis : Compound 17 () achieves >99.99% purity via UPLC/LC-MS, whereas the target compound’s synthetic route is less detailed in the provided evidence.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the tetrahydropyran-4-yloxy moiety to the isonicotinamide core via nucleophilic substitution or Mitsunobu reactions. The trifluoromethoxybenzyl group is introduced through amide bond formation using coupling agents like HATU or EDC/HOBt. Optimization includes controlling temperature (e.g., 0–25°C for sensitive steps), inert atmospheres, and catalytic bases (e.g., DMAP). Purification employs column chromatography with gradients of ethyl acetate/hexane or preparative HPLC .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodology :
- NMR : 1H/13C NMR identifies protons and carbons in the tetrahydropyran, trifluoromethoxybenzyl, and isonicotinamide groups. Anomeric protons in the tetrahydropyran ring appear as doublets near δ 3.5–4.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Use acetonitrile/water + 0.1% TFA as mobile phase .
Q. What strategies are recommended for addressing solubility challenges during pre-formulation studies?
- Methodology :
- Co-solvents : Test DMSO, PEG-400, or cyclodextrin-based systems for in vitro assays.
- pH Adjustment : Explore buffered solutions (pH 1.2–7.4) to enhance ionization.
- Solid Dispersion : Use spray drying with polymers (e.g., PVP, HPMC) to improve bioavailability.
Advanced Research Questions
Q. How can computational methods streamline reaction optimization and mechanistic studies?
- Methodology :
- Quantum Chemistry : Use Gaussian or ORCA for transition-state modeling of key steps (e.g., amide coupling).
- Machine Learning : Train models on reaction yield data to predict optimal catalysts/solvents.
- ICReDD Framework : Integrate computational reaction path searches with high-throughput experimentation to reduce trial-and-error .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for target proteins.
- Crystallography : Co-crystallize the compound with targets (e.g., kinases) to resolve binding modes.
- Thermal Shift Assays : Monitor protein stability changes via SYPRO Orange dye .
Q. How should contradictions in biological activity data across studies be resolved?
- Methodology :
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., IC50 in triplicate).
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific effects.
- Meta-Analysis : Cross-reference data with structurally similar analogs (e.g., trifluoromethyl vs. methoxy variants) .
Q. What strategies are employed for metabolic stability and pharmacokinetic profiling?
- Methodology :
- In Vitro Liver Microsomes : Assess CYP450-mediated metabolism using LC-MS/MS.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
- In Vivo PK : Administer IV/PO doses in rodent models and quantify plasma levels via UPLC .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology :
- Core Modifications : Replace tetrahydropyran with piperidine or morpholine to probe steric effects.
- Substituent Screening : Test electron-withdrawing groups (e.g., CF3, NO2) on the benzyl ring.
- 3D-QSAR : Build CoMFA/CoMSIA models to predict activity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
